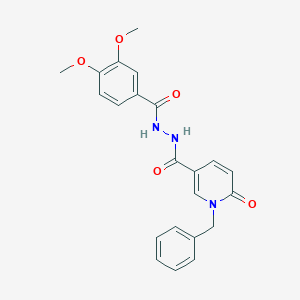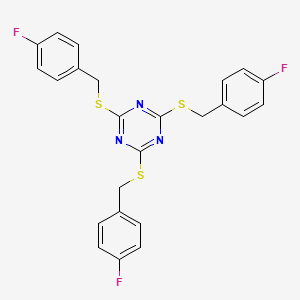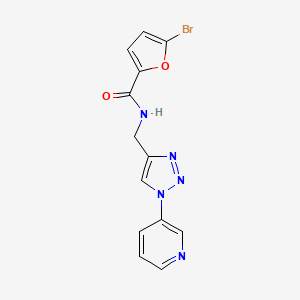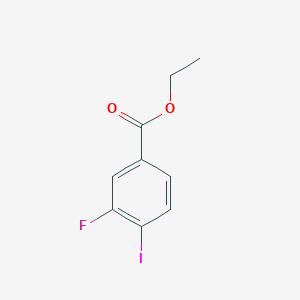
2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is an intriguing organic compound. It features a diverse range of functional groups and heterocycles, making it a focal point for both synthetic chemists and researchers.
Vorbereitungsmethoden
: Synthetic routes and reaction conditions: The synthesis of this compound often involves multi-step reactions, starting with the preparation of individual functional groups, such as sulfonamides and thiadiazoles. Typically, an alkylation reaction introduces the N-methylmethylsulfonamido group, followed by the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and acyl chlorides. Industrial production methods: Industrial methods favor high-yield, cost-effective synthesis routes, often involving batch or continuous flow processes. Precise control of reaction conditions like temperature, pressure, and pH is crucial to maximize yields and minimize by-products.
Analyse Chemischer Reaktionen
: Types of reactions: This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The presence of multiple functional groups allows for diverse reactivity. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or permanganate, and reducing agents such as lithium aluminum hydride, are frequently used. The reactions typically occur under mild conditions to prevent decomposition. Major products: Oxidation might yield sulfoxides or sulfones, while reduction could result in the formation of thioethers or amines.
Wissenschaftliche Forschungsanwendungen
: This compound finds applications across several fields. In chemistry, it's used as a building block for complex molecule synthesis. In biology and medicine, its structural diversity allows for exploration as a potential pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties. Industrially, it serves as a precursor for materials with specific electronic properties or as catalysts in organic reactions.
Wirkmechanismus
: The mechanism of action is highly dependent on the specific application. In antimicrobial research, it targets bacterial cell walls or specific enzymes, disrupting their function. Molecular pathways often involve interactions with nucleophilic sites, leading to the inactivation of essential biological molecules.
Vergleich Mit ähnlichen Verbindungen
: Compared to other sulfonamide-based compounds, 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide offers unique reactivity due to its thiadiazole ring and pyridine moiety. Similar compounds might include sulfonamides like sulfamethoxazole and thiadiazole derivatives, but they lack the combined functional diversity found in this compound.
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S3/c1-17(23(2,19)20)7-10(18)14-11-15-16-12(22-11)21-8-9-4-3-5-13-6-9/h3-6H,7-8H2,1-2H3,(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHLGNFFOIHOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2360750.png)
![7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360751.png)
![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)


![2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE](/img/structure/B2360758.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)


![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)

![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
![4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2360773.png)
